

4-(Methylsulfonyl)aniline physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Methylsulfonyl)aniline

Cat. No.: B1202210

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **4-(Methylsulfonyl)aniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-(Methylsulfonyl)aniline**, a key intermediate in pharmaceutical synthesis. The information presented is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

4-(Methylsulfonyl)aniline, also known as 4-aminophenyl methyl sulfone or p-mesylaniline, is a crystalline solid.^{[1][2]} Its chemical structure consists of an aniline ring substituted with a methylsulfonyl group at the para position. This substitution significantly influences its physical and chemical characteristics, making it a valuable building block in the synthesis of various pharmacologically active molecules, including potential anti-inflammatory agents selective for COX-2.^{[2][3]}

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of **4-(Methylsulfonyl)aniline**.

Property	Value	Source(s)
Molecular Formula	$C_7H_9NO_2S$	[2] [4] [5] [6] [7]
Molecular Weight	171.22 g/mol	[2] [5] [6] [8]
Melting Point	133-139 °C, 243-245 °C	[1] [2] [4] [7] [9] [10] [11]
Boiling Point	384.3 °C at 760 mmHg (Predicted)	[1] [2] [4]
Water Solubility	Soluble	[1] [2] [3] [9]
pKa	1.48 (+1) at 25°C	[2] [3]
LogP	0.6723, -0.1	[1] [5]
Appearance	White to Almost White Crystalline Powder	[1] [2] [10] [11]
Density	$1.3 \pm 0.1 \text{ g/cm}^3$	[1]

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for the determination of the key physical properties of **4-(Methylsulfonyl)aniline**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[\[12\]](#)
- Capillary tubes (sealed at one end)[\[13\]](#)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **4-(Methylsulfonyl)aniline** sample is completely dry and finely powdered.[14] Introduce a small amount of the powdered sample into the open end of a capillary tube.[13][15]
- Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[13]
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[12]
- Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.[13]
- Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).

Boiling Point Determination (Thiele Tube Method)

While the boiling point of **4-(Methylsulfonyl)aniline** is high and often cited as a predicted value, this method is standard for liquid compounds.

Apparatus:

- Thiele tube[16]
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Thermometer
- Heat-resistant mineral oil

- Heat source (e.g., Bunsen burner)

Procedure:

- Sample Preparation: Fill a small test tube to about half-full with the liquid sample.[16]
- Capillary Inversion: Place a capillary tube, with its sealed end up, into the test tube containing the sample.[16][17]
- Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[16][17]
- Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the oil level is above the side arm.[16] Gently heat the side arm of the Thiele tube.[16][17]
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[16][17]
- Recording: Remove the heat source when a continuous and rapid stream of bubbles is observed.[17] The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[17]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[18]

Apparatus:

- Flasks with stoppers
- Shaker or rotator
- Analytical balance
- Centrifuge or filtration apparatus
- Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

- Preparation: Add an excess amount of **4-(Methylsulfonyl)aniline** to a flask containing a known volume of purified water at a controlled temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[19]
- Equilibration: Seal the flask and agitate it at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]
- Phase Separation: After agitation, allow the solution to stand to let undissolved solids settle. Separate the saturated solution from the excess solid by centrifugation or filtration.[18]
- Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of **4-(Methylsulfonyl)aniline** using a validated analytical method.
- Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL). A minimum of three replicate determinations is recommended.[19]

pKa Determination (Potentiometric Titration)

The pKa value is crucial for understanding the ionization state of a compound at different pH levels.

Apparatus:

- Potentiometer with a pH electrode[20]
- Burette
- Magnetic stirrer
- Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)[20]
- Beaker

Procedure:

- Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
[\[20\]](#)
- Sample Preparation: Dissolve a precisely weighed amount of **4-(Methylsulfonyl)aniline** in a suitable solvent (e.g., water or a co-solvent system) to a known concentration.
[\[20\]](#)
- Titration: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Titrate the solution by adding small, precise increments of the titrant.
[\[20\]](#) For an amine, an acidic titrant would be used.
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
[\[20\]](#)
- Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.
[\[21\]](#) Specifically, at the half-equivalence point, the pH is equal to the pKa.
[\[22\]](#)

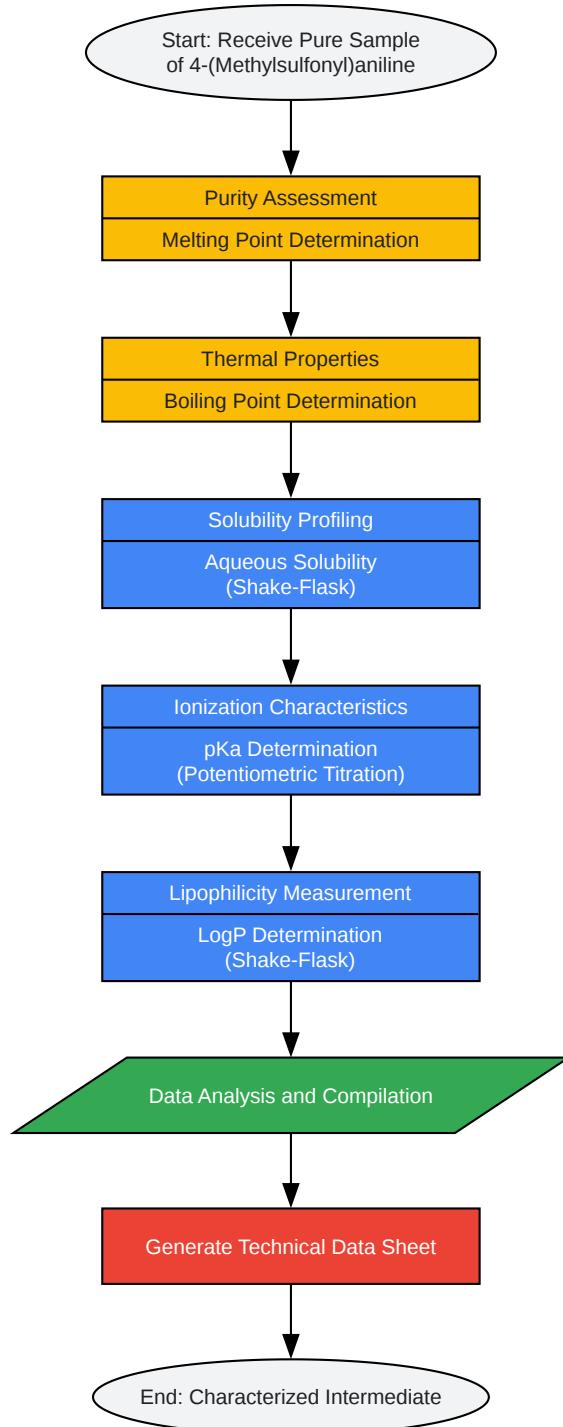
LogP Determination (Shake-Flask Method)

LogP, the partition coefficient, is a measure of a compound's lipophilicity and is a key parameter in drug development for predicting absorption and distribution.
[\[23\]](#)

Apparatus:

- Separatory funnel or vials
- Shaker or rotator
- n-Octanol and water (mutually saturated)
- Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:


- Solvent Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4) by mixing them and allowing the phases to separate.
[\[24\]](#)

- Partitioning: Dissolve a known amount of **4-(Methylsulfonyl)aniline** in one of the phases. Add a known volume of this solution to a known volume of the other phase in a separatory funnel.[21]
- Equilibration: Shake the mixture for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.[24]
- Phase Separation: Allow the two phases to separate completely.
- Analysis: Carefully remove an aliquot from each phase and measure the concentration of **4-(Methylsulfonyl)aniline** in both the n-octanol and the aqueous layers using a suitable analytical method.[24][25]
- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[23]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a pharmaceutical intermediate like **4-(Methylsulfonyl)aniline**.

Workflow for Physical Property Determination of 4-(Methylsulfonyl)aniline

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of **4-(Methylsulfonyl)aniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 4-Methylsulfonylaniline | 5470-49-5 [chemicalbook.com]
- 3. 4-Methylsulfonylaniline CAS#: 5470-49-5 [amp.chemicalbook.com]
- 4. 4-(Methylsulfonyl)aniline | 5470-49-5 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. chemdmart.com [chemdmart.com]
- 7. 4-(Methylsulfonyl)aniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. scbt.com [scbt.com]
- 9. labsolu.ca [labsolu.ca]
- 10. 4-(Methylsulfonyl)aniline | 5470-49-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. 4-(Methylsulfonyl)aniline | 5470-49-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Determination of Melting Point [wiredchemist.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. westlab.com [westlab.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 23. acdlabs.com [acdlabs.com]
- 24. enamine.net [enamine.net]
- 25. agilent.com [agilent.com]
- To cite this document: BenchChem. [4-(Methylsulfonyl)aniline physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202210#4-methylsulfonyl-aniline-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com